molecular formula C18H18N2O3 B2965753 3-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941888-97-7

3-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2965753
CAS No.: 941888-97-7
M. Wt: 310.353
InChI Key: ZYCHBJLXFWVBKG-UHFFFAOYSA-N
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Description

3-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group, a pyrrolidinone ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves the reaction of 3-methoxybenzoic acid with 4-(2-oxopyrrolidin-1-yl)aniline. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields 3-hydroxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide, while reduction of the carbonyl group in the pyrrolidinone ring results in 3-methoxy-N-[4-(2-hydroxypyrrolidin-1-yl)phenyl]benzamide .

Scientific Research Applications

3-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is unique due to the presence of the methoxy group, which can influence its solubility, reactivity, and interactions with biological molecules. This structural feature may enhance its potential as a therapeutic agent or as a versatile reagent in organic synthesis .

Properties

IUPAC Name

3-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-23-16-5-2-4-13(12-16)18(22)19-14-7-9-15(10-8-14)20-11-3-6-17(20)21/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCHBJLXFWVBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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